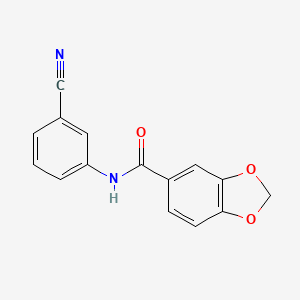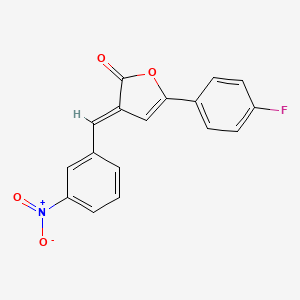
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide, also known as DNTB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DNTB is a member of the acrylamide family of compounds, which are known for their diverse range of biological and chemical properties. In
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in a variety of scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide has been shown to have potent anti-tumor activity in vitro, and studies have also suggested that it may have neuroprotective effects in animal models of Alzheimer's disease. N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide has also been studied for its potential use as a fluorescent probe for the detection of protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes involved in tumor growth and inflammation. N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide can induce apoptosis (programmed cell death) in cancer cells, and may also inhibit cell proliferation and migration. N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis. In animal models, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide has been shown to improve cognitive function and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide is also relatively stable and can be stored for extended periods of time. One limitation of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications. Additionally, N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide has not yet been extensively studied in vivo, which may limit its potential for clinical use.
Direcciones Futuras
There are several potential future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide. One area of interest is in the development of new drugs based on the structure of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide, which may have improved efficacy and fewer side effects. Another potential direction is in the development of new fluorescent probes based on the structure of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide, which may have improved sensitivity and specificity for the detection of protein-ligand interactions. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide and its potential applications in the treatment of diseases such as cancer and Alzheimer's disease.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 3-cyano-4,5-dimethyl-2-thiophene carboxylic acid with 4-fluoroaniline in the presence of phosphorus oxychloride. This reaction leads to the formation of the intermediate 3-(4-fluorophenyl)-N-(3-cyano-4,5-dimethyl-2-thienyl)acrylamide, which can be further purified to yield N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide. The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide is relatively straightforward and can be performed in a standard laboratory setting.
Propiedades
IUPAC Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-11(2)21-16(14(10)9-18)19-15(20)8-5-12-3-6-13(17)7-4-12/h3-8H,1-2H3,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAAIDQPQYKYPB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)


![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)

![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)
![1-(2-fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5698884.png)
